Computed Lipophilicity Profile
Computational property profiling reveals that N-(2-Cyanoethyl)-N-formylglycine exhibits a lower calculated lipophilicity (XLogP3-AA = -1.0) compared to N-formylglycine (XLogP3-AA = -0.9), a 51.6% increase in molecular weight (156.14 vs 103.08 g/mol), and a higher topological polar surface area (TPSA = 81.4 Ų vs 66.4 Ų) [1][2]. These differences alter solubility and membrane permeability predictions and provide a basis for selection in physicochemical property-driven design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.0 |
| Comparator Or Baseline | N-Formylglycine: -0.9 |
| Quantified Difference | Δ = -0.1 log units (more hydrophilic) |
| Conditions | PubChem computed property, XLogP3 algorithm (2024 release) |
Why This Matters
A lower logP by 0.1 units, combined with a 15 Ų increase in TPSA, suggests marginally better aqueous solubility and altered passive membrane diffusion, which can influence bioavailability predictions in early drug discovery.
- [1] PubChem Compound Summary for CID 19849818, N-(2-Cyanoethyl)-N-formylglycine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/104147-60-6. View Source
- [2] PubChem Compound Summary for CID 75606, N-Formylglycine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/75606. View Source
